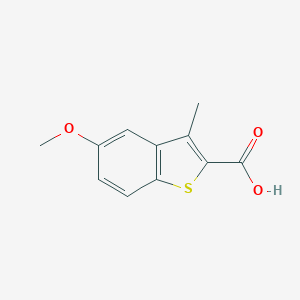

Ácido 5-metoxi-3-metil-1-benzotiofeno-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid” is a chemical compound . It’s important to note that the information available is limited and may not fully cover all aspects of this compound .

Synthesis Analysis

The synthesis of 1-benzothiophene-3-carboxylic acid derivatives, which could potentially include “5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid”, involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular structure of “5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid” is represented by the linear formula: C10H8O3S . The molecular weight of this compound is 208.237 .Chemical Reactions Analysis

The chemical reactions involving 1-benzothiophene-3-carboxylic acid derivatives, including “5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid”, are complex and involve several steps . For instance, the reaction between sulfides and aryne intermediates is an attractive method for preparing a wide range of organosulfur compounds .Mecanismo De Acción

The mechanism of action of 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid involves the inhibition of specific enzymes and proteins that are involved in various biochemical and physiological processes. 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid has been shown to inhibit the activity of enzymes such as protein kinase C, which is involved in the regulation of cell growth and differentiation.

Biochemical and Physiological Effects:

5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. Studies have also shown that 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid can affect the expression of certain genes and proteins involved in various cellular processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the primary advantages of using 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid in lab experiments is its ability to selectively target specific enzymes and proteins. This makes it a useful tool in studying various biochemical and physiological processes. However, one of the limitations of using 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid is its potential toxicity, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the use of 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid in scientific research. One potential application is in the study of autoimmune diseases, where 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid can be used to modulate immune responses. Another potential application is in the development of new cancer therapies, where 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid can be used to target specific enzymes and proteins involved in cancer cell growth and proliferation.

In conclusion, 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid is a unique and versatile compound that has gained significant attention in the scientific community due to its potential applications in biological research. Its ability to selectively target specific enzymes and proteins makes it a useful tool in studying various biochemical and physiological processes. With further research, 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid has the potential to be used in the development of new therapies for various diseases.

Métodos De Síntesis

The synthesis of 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid can be achieved through several methods, including the reaction of 2-methyl-3-thiophenecarboxylic acid with methoxyacetic acid in the presence of a dehydrating agent. Another method involves the reaction of 2-methyl-3-thiophenecarboxylic acid with methoxyacetyl chloride in the presence of a base.

Aplicaciones Científicas De Investigación

Terapia contra el cáncer

Se ha demostrado que los derivados del benzotiofeno poseen propiedades anticancerígenas. La adición de un grupo metoxi en la posición 5 podría influir en la capacidad del compuesto para inhibir el crecimiento de las células cancerosas. Los investigadores pueden explorar su eficacia contra varias líneas celulares de cáncer, particularmente en leucemia, cáncer de pulmón de células no pequeñas y cáncer de colon .

Aplicaciones antiinflamatorias y analgésicas

La similitud estructural del ácido 5-metoxi-3-metil-1-benzotiofeno-2-carboxílico con otros derivados del benzotiofeno sugiere posibles actividades antiinflamatorias y analgésicas. Podría ser un candidato para el desarrollo de nuevos fármacos antiinflamatorios no esteroideos (AINE) con efectos secundarios reducidos .

Síntesis química

El grupo ácido carboxílico del compuesto es un mango versátil para la síntesis química, lo que permite la creación de amidas, ésteres y otros derivados. Esto lo convierte en un valioso bloque de construcción en la síntesis de moléculas orgánicas complejas .

Química analítica

En química analítica, el ácido 5-metoxi-3-metil-1-benzotiofeno-2-carboxílico se puede utilizar como compuesto estándar o de referencia en cromatografía y espectrometría de masas. Su masa y tiempo de retención únicos pueden ayudar en la identificación y cuantificación de compuestos similares .

Safety and Hazards

Propiedades

IUPAC Name |

5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQORKYGLRMIEKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21243-02-7 |

Source

|

| Record name | 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide](/img/structure/B504661.png)

![2-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B504662.png)

![2,2-diphenyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B504664.png)

![5-(3-chlorophenyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B504665.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B504668.png)

![Ethyl 5-{[(4-chlorophenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B504669.png)

![Ethyl 5-{[(4-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B504671.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-N'-(2-chloro-4-methylbenzoyl)thiourea](/img/structure/B504672.png)

![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate](/img/structure/B504673.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B504676.png)

![N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B504677.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B504679.png)

![Ethyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504683.png)

![Methyl 3-[(2,3-dichlorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504684.png)